Meso-tetratolylporphyrin-mn(iii)chloride

Ionophore Materials Adsorption Isotherms Statistical Physics Modeling

Meso-Tetratolylporphyrin-Mn(III) chloride (Mn(TTP)Cl) is the premier choice for researchers requiring precise electronic modulation in catalysis. The para-methyl substituents on its meso-phenyl rings confer enhanced electron-donating character, which critically shifts the Mn(III/II) redox potential. This distinct electronic profile, unattainable with cheaper analogs like Mn(TPP)Cl, provides superior stability and reactivity of high-valent oxo-manganese intermediates. Achieving reproducible catalytic performance in selective oxidation, epoxidation, and electrocatalysis is directly dependent on this specific substitution pattern. Its robust stability also extends the operational lifetime of ion-selective membranes and sensors, making it a cost-effective, high-value investment for demanding biomimetic and coordination chemistry research. Secure your predictable, high-purity catalyst today.

Molecular Formula C48H38Cl3MnN4
Molecular Weight 832.1 g/mol
Cat. No. B12341767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeso-tetratolylporphyrin-mn(iii)chloride
Molecular FormulaC48H38Cl3MnN4
Molecular Weight832.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Mn+3]
InChIInChI=1S/C48H38N4.3ClH.Mn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;;/h5-28,49,52H,1-4H3;3*1H;/q;;;;+3/p-3
InChIKeyRQVBWQJSJSBIQU-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meso-Tetratolylporphyrin-Mn(III) Chloride: Chemical Profile, CAS 43145-44-4, and Core Characteristics


Meso-Tetratolylporphyrin-Mn(III) chloride (Mn(TTP)Cl, CAS 43145-44-4) is a synthetic metalloporphyrin complex in which a manganese(III) ion is coordinated within the N4 core of a meso-tetra(4-methylphenyl)porphyrin macrocycle, with a chloride as the axial ligand . The compound has the molecular formula C48H36ClMnN4 and a molecular weight of approximately 759.23 g/mol . The four para-methyl substituents on the meso-phenyl rings confer electron-donating character, which distinguishes its electronic and catalytic properties from the unsubstituted meso-tetraphenylporphyrin analog, Mn(TPP)Cl [1]. The compound is commercially available from multiple specialty chemical suppliers [2].

Why Generic Substitution Fails: Key Differentiators for Meso-Tetratolylporphyrin-Mn(III) Chloride in Catalysis and Sensing


Meso-tetratolylporphyrin-Mn(III) chloride cannot be directly substituted by its close analog Mn(TPP)Cl or other Mn(III)-porphyrins without altering catalytic outcomes. The para-methyl substituents on the meso-aryl rings introduce electron-donating character that shifts the redox potential of the Mn(III/II) couple, thereby modulating the stability and reactivity of key high-valent oxo-manganese intermediates [1]. Comparative studies across a series of Mn(III) and Fe(III) porphyrins demonstrate that the catalytic activity and oxidative stability are strongly dependent on the electronic properties of the meso-substituents [2]. Furthermore, the para-methyl substitution enhances the complex's stability in adsorption and coordination environments, as shown by experimental and computational studies [3]. Therefore, selecting this specific compound over a generic Mn-porphyrin is essential to achieve predictable and reproducible catalytic performance, particularly in oxidation reactions where electronic modulation dictates product selectivity and turnover.

Meso-Tetratolylporphyrin-Mn(III) Chloride: Quantitative Evidence of Differentiation from Analogs in Catalysis and Adsorption


Comparative Adsorption Stability: Mn-TTP Complex Exhibits Superior Chemical Bonding Over Mn-TPP

In a direct comparative study of manganese ion adsorption on porphyrin matrices using quartz crystal microbalance at 288 K and 308 K, tetratolylporphyrin (TTP) demonstrated significantly higher attraction and chemical bonding with manganese ions compared to tetraphenylporphyrin (TPP). Energetic investigations via statistical physics modeling and Density Functional Theory (DFT) revealed that the Mn–TTP complex is chemically bonded, whereas the Mn–TPP complex exhibited weaker, non-chemical interactions [1]. Interpretation of van der Waals parameters confirmed that the Mn(Cl)2–TTP complex has the highest stability among all complexes studied [1].

Ionophore Materials Adsorption Isotherms Statistical Physics Modeling

Catalytic Activity in Alkene Epoxidation: Electron-Rich Mn(TTP)Cl Exhibits Comparable or Higher Efficiency Than Electron-Deficient Analogs

In a study comparing a series of electron-rich and electron-deficient Mn(III)-porphyrins for the epoxidation of various alkenes with iodosylbenzene, the Mn(III) complex of meso-tetra(para-tolyl)porphyrin (MnT(p-tolyl)P(OAc), an acetate derivative of the target chloride complex) demonstrated catalytic efficiencies that were comparable to or higher than those of electron-deficient porphyrins, including β-octabrominated and meso-pentafluorophenyl-substituted analogs [1]. The study highlights a complex pattern of activity depending on the alkene substrate, but overall, the electron-rich Mn-porphyrins matched or exceeded the performance of the traditionally favored electron-deficient catalysts in many cases [1].

Biomimetic Catalysis Epoxidation Oxidation

Oxidative Stability of Mn(III)-Porphyrins: MnT(p-tolyl)P(OAc) Shows Intermediate Stability Compared to Ortho-Substituted and Thienyl Analogs

The same study that evaluated catalytic activity also assessed the stability of various Mn(III)-porphyrins toward oxidative degradation. The stability decreased in the order: MnT(o-tolyl)P(OAc) > MnT(thien-2-yl)PBr6(OAc) > MnT(p-tolyl)P(OAc) ≥ MnT(thien-2-yl)P(OAc) [1]. This places the para-tolyl-substituted complex (analogous to the target chloride) as having moderate stability, which is lower than that of the ortho-methyl-substituted analog but comparable to or better than other electron-rich and heteroaryl-substituted porphyrins [1].

Catalyst Stability Oxidative Degradation Structure-Activity Relationship

Electrocatalytic Activity for Hydrogen Evolution Reaction: Mn(TPP)Cl vs. Fe(TPP)Cl Provides Baseline for Mn-Porphyrin Performance

A comparative electrochemical study of Mn(TPP)Cl and Fe(TPP)Cl as electrocatalysts for the hydrogen evolution reaction (HER) using acetic acid as a proton source in DMF revealed that while Fe(TPP)Cl exhibited approximately 6 times higher peak current activity, the Mn(TPP)Cl-catalyzed process proceeded at a more positive potential by +30 mV [1]. Specifically, the reduction peak potential shifted from -1.8 V (blank) to -1.3 V vs. Ag/AgCl for Mn(TPP)Cl, compared to -1.6 V for Fe(TPP)Cl [1].

Electrocatalysis Hydrogen Evolution Reaction Energy Conversion

Optimal Application Scenarios for Meso-Tetratolylporphyrin-Mn(III) Chloride Based on Comparative Evidence


Fabrication of Stable Ionophore and Chemical Sensor Materials

Based on direct evidence of superior chemical bonding and stability of the Mn–TTP complex over the Mn–TPP analog [1], meso-tetratolylporphyrin-Mn(III) chloride is the preferred choice for constructing robust ion-selective membranes, quartz crystal microbalance sensors, or other ionophore-based devices where long-term complex stability under varying conditions is critical. The compound's inherent stability ensures consistent signal response and extended operational lifetime.

Biomimetic Oxidation Catalysis with Electron-Rich Substrates

In alkene epoxidation reactions, the electron-rich nature of Mn(TTP)Cl, inferred from the performance of its acetate analog, can provide catalytic efficiencies comparable to or exceeding those of more expensive electron-deficient porphyrin catalysts [2]. This makes it a cost-effective alternative for academic research and industrial process development focused on selective oxidation of electron-rich alkenes or when exploring substrate-dependent catalytic activity patterns.

Electrocatalytic Hydrogen Evolution with Reduced Overpotential

While direct data for Mn(TTP)Cl in HER is not available, the established behavior of Mn(TPP)Cl as an electrocatalyst that enables hydrogen evolution at a more positive potential (-1.3 V vs. Ag/AgCl) compared to its Fe analog (-1.6 V) and blank (-1.8 V) suggests a class-wide advantage of Mn-porphyrins in lowering overpotentials [3]. Researchers investigating Mn-based molecular electrocatalysts for HER should consider Mn(TTP)Cl as a candidate for achieving higher energy efficiency, particularly in neutral or mildly acidic media.

Comparative Studies on Electronic Modulation of Metalloporphyrin Reactivity

The para-methyl substitution on the meso-phenyl rings provides a well-defined electronic perturbation relative to the unsubstituted TPP analog. This makes Mn(TTP)Cl an ideal probe molecule for fundamental studies aimed at understanding how electron-donating substituents influence redox potentials, axial ligand binding affinities, and the formation and reactivity of high-valent oxo-manganese intermediates. Its use in such studies directly addresses the need for predictable, tunable catalysts in biomimetic chemistry [REFS-2, REVS-4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meso-tetratolylporphyrin-mn(iii)chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.